This compound can be derived from natural sources or synthesized through various chemical processes. It is classified under organic compounds, specifically as a phenolic compound due to the presence of a hydroxyl group attached to an aromatic ring. Methoxyphenols are known for their antioxidant properties and are often studied for their biological activities.
The synthesis of 3-Ethenyl-2-methoxyphenol can be achieved through several methods:
The purification of synthesized compounds typically involves techniques such as column chromatography or recrystallization to achieve high purity levels.
The molecular formula of 3-Ethenyl-2-methoxyphenol is C₁₄H₁₄O₃, with a molecular weight of approximately 230.26 g/mol. The structure features:
The compound exhibits distinct peaks in spectroscopic analysis:
3-Ethenyl-2-methoxyphenol can participate in various chemical reactions:
These reactions are typically monitored using chromatographic techniques to assess yield and purity.
The mechanism by which 3-Ethenyl-2-methoxyphenol exerts its biological effects often involves its antioxidant properties. It can scavenge free radicals due to the presence of hydroxyl groups, which donate electrons and stabilize reactive species. This action is critical in mitigating oxidative stress in biological systems.
In laboratory studies, the compound has shown potential in inhibiting lipid peroxidation and protecting cellular components from oxidative damage .
These properties are crucial for determining the handling and storage conditions for this compound in both research and industrial applications.
3-Ethenyl-2-methoxyphenol has several notable applications:
3-Ethenyl-2-methoxyphenol, systematically named as 4-ethenyl-2-methoxyphenol under IUPAC nomenclature, represents a structurally distinct phenolic compound characterized by an ethenyl (vinyl) group at the para position relative to the phenolic hydroxyl and a methoxy group ortho to the hydroxyl. This compound belongs to the broader chemical class of vinyl-substituted methoxyphenols, specifically categorized as monomeric phenolic derivatives due to its single aromatic ring system. Its molecular formula is C₉H₁₀O₂, with a molecular weight of 150.17 g/mol [6] [7].
The compound exhibits structural isomerism depending on the substitution pattern. While the 3-ethenyl-2-methoxy designation follows ortho-substitution rules, the identical compound is alternatively numbered as 5-ethenyl-2-methoxyphenol in some databases, reflecting different ring numbering conventions [6]. Its core structure differentiates it from dimeric stilbenes (e.g., 1,2-bis(4-hydroxy-3-methoxyphenyl)ethylene) which feature two aromatic rings linked by an ethylene bridge [3]. Characteristic functional groups include:
Table 1: Systematic and Common Nomenclature of 3-Ethenyl-2-methoxyphenol
Nomenclature System | Designation | Registry Numbers |
---|---|---|
IUPAC Name | 4-Ethenyl-2-methoxyphenol | CAS: 7786-61-0 [7] |
Common Synonyms | 2-Methoxy-4-vinylphenol; 4-Vinylguaiacol; p-Vinylguaiacol | CHEBI:42438; FEMA 2675 [2] [7] |
Isomeric Form | 5-Ethenyl-2-methoxyphenol | CAS: 621-58-9 [6] |
Scientific interest in 3-ethenyl-2-methoxyphenol emerged from early 20th-century investigations into aroma compounds in fermented beverages and plant metabolites. Initial identification occurred during the isolation of buckwheat volatiles in the 1960s, where it was recognized as a key odorant [2]. The 1980s marked a pivotal period with the discovery of its enzymatic formation from ferulic acid via microbial metabolism. Seminal work by Huang et al. (1993) elucidated the pathway in Saccharomyces cerevisiae strains used in wheat beer brewing, establishing its role in generating the characteristic "clove" note in Weissbier [2]. Concurrently, entomological research identified it as a semiochemical in Rhynchophorus ferrugineus (red palm weevil), functioning as an aggregation pheromone component [2].
The 2000s witnessed analytical advancements enabling precise quantification in complex matrices. Gas chromatography-mass spectrometry (GC-MS) studies by Janes et al. (2008) confirmed its status as a primary aroma impact compound in buckwheat, coffee, and certain wines [2]. Recent research focuses on its biosynthetic optimization in microbial systems and potential as a natural flavor precursor in food biotechnology.
Table 2: Key Milestones in Research on 3-Ethenyl-2-methoxyphenol
Time Period | Research Focus | Key Advancements |
---|---|---|
1960s–1970s | Natural Product Isolation | Identification in buckwheat aroma profiles |
1980s–1990s | Biosynthetic Pathways | Elucidation of microbial transformation from ferulic acid [2] |
2000s–2010s | Ecological & Applied Research | Role in insect communication; Flavor standardization [2] [7] |
2020s–Present | Biotechnological Production | Metabolic engineering for sustainable synthesis |
In natural product chemistry, 3-ethenyl-2-methoxyphenol serves as a biomarker of enzymatic decarboxylation in plants and microbes. It occurs ubiquitously—though in trace quantities—in Coffea arabica (coffee), Fagopyrum esculentum (buckwheat), and spices, contributing significantly to their olfactory profiles [6] [2]. Its formation via biotransformation of ferulic acid by Saccharomyces cerevisiae, Torulaspora delbrueckii, and Pseudomonas fluorescens exemplifies the shikimate pathway's role in secondary metabolite diversification [2] [7].
Industrially, it holds FEMA GRAS status (FEMA 2675) as a flavoring agent. Its sensory profile—described as spicy, clove-like, smoky, and phenolic—makes it indispensable in:
Its amphiphilic nature (logP ~2.4) balances moderate water solubility (693.8 mg/L at 25°C) with organic solvent miscibility, facilitating extraction and formulation [7] [8]. Current innovations explore its polymerization into sustainable phenolic resins and encapsulation in flavor delivery systems, expanding its utility beyond traditional applications.
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